DC661

Description

Properties

IUPAC Name |

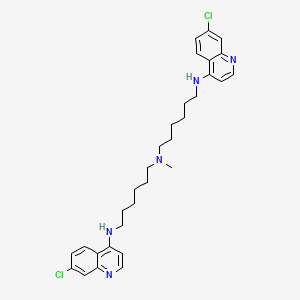

N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39Cl2N5/c1-38(20-8-4-2-6-16-34-28-14-18-36-30-22-24(32)10-12-26(28)30)21-9-5-3-7-17-35-29-15-19-37-31-23-25(33)11-13-27(29)31/h10-15,18-19,22-23H,2-9,16-17,20-21H2,1H3,(H,34,36)(H,35,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKCWFZTSDXOBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCCCNC1=C2C=CC(=CC2=NC=C1)Cl)CCCCCCNC3=C4C=CC(=CC4=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of DC661 in Autophagy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DC661 is a novel dimeric chloroquine derivative that has demonstrated significantly greater potency in inhibiting autophagy compared to its monomeric counterparts like hydroxychloroquine (HCQ).[1] Its primary mechanism of action involves the direct inhibition of the lysosomal enzyme Palmitoyl-protein thioesterase 1 (PPT1).[1] This inhibition leads to profound lysosomal dysfunction, characterized by deacidification and lysosomal membrane permeabilization, ultimately blocking the final degradative step of the autophagic process.[1][2] This guide provides a comprehensive overview of the molecular mechanism, associated signaling pathways, quantitative efficacy, and the experimental protocols used to elucidate the function of this compound in autophagy.

Core Mechanism of Action: Targeting PPT1

The central mechanism of this compound's anti-autophagic activity is its identification and inhibition of a novel molecular target, Palmitoyl-protein thioesterase 1 (PPT1).[1] PPT1 is a lysosomal enzyme, and its inhibition by this compound is a key differentiator from other chloroquine derivatives.[1]

Lysosomal Deacidification and Permeabilization

This compound treatment leads to a significant deacidification of the lysosome.[1][2] This alteration of the lysosomal pH environment disrupts the function of acid-dependent hydrolases necessary for the degradation of autophagic cargo.[3] Furthermore, this compound induces lysosomal membrane permeabilization (LMP) to a greater extent than HCQ or Lys05.[1][4] This disruption of lysosomal integrity is a critical step in its cytotoxic effect.

Inhibition of Autophagic Flux

By impairing lysosomal function, this compound effectively blocks the late stage of autophagy, specifically the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents.[4] This results in the accumulation of autophagic vesicles, a hallmark of autophagy inhibition.[1][2] This is evidenced by the significant accumulation of the autophagic vesicle marker LC3B-II at lower concentrations of this compound compared to HCQ or Lys05.[1][2]

The mechanism of action of this compound is visualized in the following signaling pathway:

Impact on Cellular Signaling

While the primary action of this compound is at the lysosome, there are upstream implications for cellular signaling pathways that regulate autophagy.

mTOR Signaling

Some studies have observed that this compound treatment can reduce the expression levels of mTOR.[4] Inhibition of mTOR is a classical signal for the initiation of autophagy. Therefore, this compound appears to have a dual effect: promoting the initiation of autophagy by inhibiting mTOR, while simultaneously blocking the final degradation step at the lysosome.[4] This leads to a massive accumulation of non-degraded autophagosomes, contributing to cellular stress and cytotoxicity.[4]

The interplay between this compound and the autophagy signaling pathway is depicted below:

Quantitative Data Summary

The potency of this compound has been quantified across various cancer cell lines and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Lines | Comparison | Reference |

| IC50 (72-hour MTT assay) | ~100-fold lower than HCQ | Multiple cancer cell lines (colon, pancreas, melanoma) | Significantly more potent than Hydroxychloroquine (HCQ) | [1][2][5] |

| LC3B-II Accumulation | Effective at 0.1 - 10 µmol/L | Melanoma cells | More pronounced accumulation at lower concentrations than Lys05 or HCQ | [1][2] |

| Cell Death | Occurs at > 10 µmol/L | Melanoma cells | Lys05 and HCQ do not induce cell death at these concentrations | [1][2][5] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Value | Animal Model | Outcome | Reference |

| Dosage | 3 mg/kg, i.p. daily | HT29 colorectal xenograft | Significant reduction in tumor volume and suppression of tumor growth rate | [1][2] |

Key Experimental Protocols

The mechanism of action of this compound has been elucidated through a series of key experiments. Detailed methodologies are outlined below.

Western Blotting for Autophagy Markers

-

Objective: To quantify the accumulation of autophagic vesicles by measuring the levels of LC3B-II and the degradation of p62.

-

Methodology:

-

Cancer cell lines (e.g., A375P melanoma cells) are treated with varying concentrations of this compound, HCQ, or Lys05 for a specified duration (e.g., 6 hours).[2]

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against LC3B, p62, and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

Bands are visualized using chemiluminescence, and the relative protein levels are quantified. An increase in the LC3B-II/LC3B-I ratio and p62 levels indicates a blockage of autophagic flux.

-

Autophagic Flux Assay with mCherry-eGFP-LC3B

-

Objective: To monitor the progression of autophagy from autophagosome formation to lysosomal degradation.

-

Methodology:

-

Cells are transfected with a plasmid expressing the mCherry-eGFP-LC3B fusion protein.

-

In non-acidic autophagosomes, both GFP and mCherry fluoresce, appearing as yellow puncta.

-

Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce, appearing as red puncta.

-

Cells are treated with this compound or control compounds.

-

Live or fixed cells are imaged using fluorescence or confocal microscopy.

-

An accumulation of yellow puncta (autophagosomes) and a decrease in red-only puncta (autolysosomes) indicate an inhibition of autophagic flux.[1][2]

-

The workflow for this assay is illustrated below:

In Situ Photoaffinity Pulldown for Target Identification

-

Objective: To identify the direct molecular target of this compound.

-

Methodology:

-

A photoprobe of this compound was synthesized, incorporating a benzophenone photoaffinity label and a desthiobiotin affinity handle.[1]

-

A375P cells were treated with the this compound photoprobe.

-

Upon UV irradiation, the benzophenone group forms a covalent bond with the target protein.

-

Cells are lysed, and the biotin-tagged protein complexes are pulled down using streptavidin beads.

-

The bound proteins are eluted and identified by mass spectrometry.

-

This technique successfully identified PPT1 as the molecular target of this compound.[1]

-

Lysosomal Deacidification Assay

-

Objective: To measure the effect of this compound on lysosomal pH.

-

Methodology:

-

Cells are loaded with a pH-sensitive fluorescent dye that accumulates in acidic compartments (e.g., LysoTracker Red).

-

Cells are then treated with this compound or control compounds.

-

A decrease in the fluorescent signal indicates an increase in lysosomal pH (deacidification).

-

The fluorescence intensity is measured using flow cytometry or fluorescence microscopy. This compound treatment results in a significantly greater decrease in fluorescence compared to HCQ or Lys05.[1]

-

Conclusion

This compound represents a significant advancement in the development of autophagy inhibitors for therapeutic applications, particularly in oncology. Its mechanism of action is centered on the potent and specific inhibition of the lysosomal enzyme PPT1, a target not previously associated with chloroquine derivatives. This leads to severe lysosomal dysfunction, characterized by deacidification and membrane permeabilization, which ultimately blocks autophagic flux at the terminal, degradative stage. The comprehensive data from in vitro and in vivo studies underscore its superior efficacy compared to existing autophagy inhibitors. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and the development of next-generation lysosomotropic agents.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Frontiers | The Exploitation of Liposomes in the Inhibition of Autophagy to Defeat Drug Resistance [frontiersin.org]

- 4. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

DC661: A Potent Palmitoyl-Protein Thioesterase 1 (PPT1) Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DC661 is a novel dimeric chloroquine derivative that has been identified as a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1), a lysosomal hydrolase.[1] PPT1 is overexpressed in various cancers and its inhibition has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and its effects on key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, cell biology, and drug discovery.

Introduction

Palmitoyl-protein thioesterase 1 (PPT1) is a crucial lysosomal enzyme responsible for the removal of palmitate groups from modified cysteine residues in proteins, a post-translational modification known as S-palmitoylation. This process is vital for the proper trafficking and degradation of proteins. In several cancers, PPT1 is upregulated, contributing to tumor growth and survival. This compound has been characterized as a powerful inhibitor of PPT1, demonstrating significant anti-cancer effects in preclinical models.[2] Its unique dimeric structure allows for enhanced lysosomal accumulation and potent inhibition of PPT1 activity.

Mechanism of Action

This compound exerts its anti-neoplastic effects primarily through the inhibition of PPT1. This inhibition leads to a cascade of downstream cellular events:

-

Lysosomal Dysfunction: Inhibition of PPT1 disrupts the normal function of lysosomes, leading to the accumulation of undegraded substrates and lysosomal deacidification.

-

Autophagy Inhibition: this compound blocks autophagic flux, the dynamic process of autophagy, leading to the accumulation of autophagosomes. This is evidenced by an increase in the autophagic vesicle marker LC3B-II.[2]

-

Induction of Apoptosis: By disrupting lysosomal and autophagic processes, this compound induces programmed cell death in cancer cells.

-

Activation of the cGAS-STING Pathway: PPT1 inhibition by this compound has been shown to activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This leads to the production of type I interferons, such as IFN-β, which can enhance the anti-tumor immune response.[1][3]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Lines/System | Reference |

| PPT1 Enzymatic Inhibition (IC50) | ~129.6 µM | Purified PPT1 enzyme | [4][5] |

| Cell Viability (IC50) | 0.5 µM | Hep 1-6 (Hepatocellular Carcinoma) | [6] |

| 0.6 µM | Hep 3B (Hepatocellular Carcinoma) | [6] | |

| 100-fold lower than Hydroxychloroquine | Various cancer cell lines | [2] | |

| Effective Concentration for Autophagy Inhibition | 5, 10, and 100 µM | A375 cells (Melanoma) | [7] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment Dose | Effect | Reference |

| HT-29 Mouse Xenograft | 10 mg/kg | Reduced intratumor autophagy and suppressed tumor growth | |

| A375P PPT1-Knockout Xenograft (NSG mice) | N/A (Genetic knockout) | Blunted tumor growth compared to wild-type | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

PPT1 Enzymatic Activity Assay

This protocol is for determining the direct inhibitory effect of this compound on PPT1 enzyme activity.

Materials:

-

Recombinant human PPT1

-

Fluorogenic substrate: 4-methylumbelliferyl-6-thiopalmitoyl-β-D-glucoside (MU-6S-Palm-βGlc)

-

Assay buffer: 50 mM sodium acetate, pH 4.0, 0.1% Triton X-100

-

Stop solution: 0.5 M sodium carbonate/bicarbonate buffer, pH 10.7

-

This compound (or other inhibitors) at various concentrations

-

96-well black microplate

-

Fluorometer (Excitation: 365 nm, Emission: 448 nm)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 20 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Add 20 µL of recombinant PPT1 enzyme to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the MU-6S-Palm-βGlc substrate.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Stop the reaction by adding 100 µL of the stop solution.

-

Measure the fluorescence using a fluorometer.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Autophagy Flux Assay (LC3-II Western Blot)

This protocol assesses the effect of this compound on autophagic flux by measuring the levels of LC3-II.

Materials:

-

Cancer cell line of interest (e.g., A375, Hep 3B)

-

This compound

-

Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine) as a positive control for autophagy blockage

-

Complete cell culture medium

-

PBS (Phosphate-Buffered Saline)

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-actin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

ECL Western blotting detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at various concentrations (e.g., 5, 10, 25 µM) for a specified time (e.g., 24 hours). Include a vehicle control. In a separate set of wells, treat with a known autophagy inhibitor as a positive control.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using ECL reagents and an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

Quantify the band intensities for LC3-II and normalize to the loading control. An accumulation of LC3-II in the presence of this compound indicates inhibition of autophagic flux.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NSG or nude mice)

-

Cancer cell line of interest (e.g., HT-29)

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Vehicle control solution

-

Calipers for tumor measurement

-

Sterile surgical instruments

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg) or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., daily or every other day).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).

-

Analyze the tumor growth data to determine the efficacy of this compound.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound.

Caption: Mechanism of action of this compound as a PPT1 inhibitor.

Caption: Experimental workflow for the evaluation of this compound.

Caption: PPT1 inhibition by this compound and its effect on the cGAS-STING pathway.

Conclusion

This compound represents a promising new therapeutic agent for the treatment of cancers with elevated PPT1 expression. Its multifaceted mechanism of action, involving the disruption of lysosomal homeostasis, inhibition of autophagy, induction of apoptosis, and stimulation of the innate immune system, makes it a compelling candidate for further preclinical and clinical development. This guide provides a foundational understanding of this compound for researchers aiming to explore its therapeutic potential.

References

- 1. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. PPT1 inhibition enhances the antitumor activity of anti–PD-1 antibody in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human recombinant palmitoyl protein thioesterase-1 (PPT1) for preclinical evaluation of enzyme replacement therapy for infantile neuronal ceroid lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histochemical Localization of Palmitoyl Protein Thioesterase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. aacrjournals.org [aacrjournals.org]

The Role of DC661 in Lysosomal Deacidification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC661, a novel dimeric chloroquine derivative, has emerged as a potent agent for inducing lysosomal deacidification, a process with significant implications for cancer therapy. This technical guide provides an in-depth analysis of the core mechanisms of this compound, focusing on its molecular target, downstream cellular effects, and the experimental methodologies used to elucidate its function. By inhibiting palmitoyl-protein thioesterase 1 (PPT1), this compound disrupts lysosomal homeostasis, leading to a cascade of events including the inhibition of autophagy, induction of lysosomal membrane permeabilization (LMP), and ultimately, immunogenic cell death. This document synthesizes key quantitative data, details experimental protocols, and presents visual diagrams of the relevant signaling pathways to offer a comprehensive resource for researchers in the field.

Introduction

The lysosome is a critical organelle responsible for cellular degradation and recycling processes. Its acidic internal environment, maintained by the vacuolar-type H+-ATPase (V-ATPase), is essential for the function of numerous hydrolytic enzymes. In cancer cells, lysosomal activity is often upregulated to meet the high metabolic demands of rapid proliferation. Consequently, targeting the lysosome has become a promising strategy in oncology. This compound is a next-generation lysosomotropic agent that has demonstrated significantly greater potency in deacidifying lysosomes and inhibiting autophagy compared to earlier compounds such as hydroxychloroquine (HCQ).[1][2] This guide explores the multifaceted role of this compound in inducing lysosomal deacidification and its therapeutic potential.

Mechanism of Action of this compound

Molecular Target: Palmitoyl-Protein Thioesterase 1 (PPT1)

Extensive research has identified palmitoyl-protein thioesterase 1 (PPT1) as the primary molecular target of this compound.[2][3] An in situ photoaffinity pulldown strategy was instrumental in identifying this interaction.[2] this compound binds to and inhibits the enzymatic activity of PPT1.[3] Notably, while other chloroquine derivatives like HCQ and Lys05 also bind to PPT1, this compound maintains its inhibitory activity in the acidic environment of the lysosome, contributing to its superior efficacy.[2] Genetic knockout of PPT1 in cancer cells using CRISPR/Cas9 technology has been shown to mimic the effects of this compound treatment, abrogating the effects of chloroquine derivatives on autophagy and cytotoxicity and impairing tumor growth.[2][4]

Lysosomal Deacidification

The primary and most direct consequence of this compound's interaction with its target is the deacidification of the lysosome. Treatment with this compound leads to a significant increase in lysosomal pH.[2][5] This effect is more pronounced compared to that observed with HCQ or Lys05.[2] The precise mechanism by which PPT1 inhibition leads to lysosomal deacidification is an area of ongoing investigation, but it is understood to be a critical initiating event for the subsequent cellular responses.

Inhibition of Autophagy

By neutralizing the acidic environment of the lysosome, this compound potently inhibits autophagic flux.[1][2] Autophagy is a catabolic process where cellular components are delivered to the lysosome for degradation. The fusion of autophagosomes with lysosomes to form autolysosomes, and the subsequent degradation of their contents, is highly dependent on the acidic pH of the lysosome. This compound treatment leads to the accumulation of the autophagic vesicle marker LC3B-II, indicating a blockage in the final stages of autophagy.[1][2] This inhibition of autophagic flux is significantly more potent with this compound than with either HCQ or Lys05.[2]

Induction of Lysosomal Membrane Permeabilization (LMP)

A critical downstream effect of lysosomal deacidification and dysfunction induced by this compound is the induction of lysosomal membrane permeabilization (LMP).[2][5] This process involves the rupture of the lysosomal membrane, leading to the release of cathepsins and other hydrolytic enzymes from the lysosomal lumen into the cytoplasm.[5][6] The leakage of these enzymes triggers a cascade of events leading to cell death.

Cell Death Pathways

This compound induces cell death through multiple pathways. The release of cathepsins following LMP can activate caspase-mediated apoptosis.[6] Evidence for this includes the observed activation of caspase-3, -7, and -9, as well as the cleavage of PARP-1 following this compound treatment.[6] Furthermore, this compound has been shown to induce lysosomal lipid peroxidation (LLP), which is a major driver of LMP-induced immunogenic cell death.[6][7] This form of cell death is associated with the cell surface expression of calreticulin (CALR), a marker of immunogenicity.[7] Interestingly, while this compound activates multiple programmed cell death pathways, including apoptosis, necroptosis, and ferroptosis, none of these pathways individually appear to be essential for its cytotoxic effects.[6][7]

Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Comparative Cytotoxicity of this compound

| Compound | Cell Lines | IC50 (72-hour MTT assay) | Reference |

| This compound | Multiple cancer cell lines (including colon and pancreas) | ~100-fold lower than HCQ | [1][2] |

| HCQ | Multiple cancer cell lines (including colon and pancreas) | - | [1][2] |

Table 2: In Vitro Effects of this compound

| Parameter | Cell Line | Concentration | Effect | Reference |

| LC3B-II Accumulation | Melanoma cells | 0.1 - 10 µmol/L | More pronounced than Lys05 or HCQ | [1][2] |

| PPT1 Inhibition | A375 cells | 5, 10, and 100 µM | Inhibition of enzyme activity | [3] |

| Autophagic Flux Inhibition | B-RAF mutant melanoma cells | 10 µM | Potent inhibition | [3] |

| Apoptosis Induction | B-RAF mutant melanoma cells | 10 µM | Induced | [3] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Dosage | Effect | Reference |

| Mouse xenograft | HT-29 | 10 mg/kg | Reduced intratumor autophagy and suppressed tumor growth | [3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the effects of this compound.

Assessment of Lysosomal Deacidification

-

Principle: To measure changes in lysosomal pH upon treatment with this compound.

-

Method:

-

Cancer cells (e.g., A375P melanoma cells) are seeded in appropriate culture vessels.

-

Cells are treated with this compound, HCQ, or Lys05 at specified concentrations (e.g., 3 µmol/L) for a defined period (e.g., 6 hours).

-

The cells are then stained with a pH-sensitive fluorescent probe, such as LysoSensor Green DND-189. LysoSensor probes accumulate in acidic organelles and exhibit a pH-dependent increase in fluorescence intensity in a more neutral environment.

-

The fluorescence is visualized and quantified using fluorescence microscopy. An increase in green fluorescence indicates lysosomal deacidification.[2]

-

Measurement of Autophagic Flux

-

Principle: To assess the rate of autophagy, from autophagosome formation to their degradation by lysosomes.

-

Method using mCherry-eGFP-LC3B Reporter:

-

Cancer cells (e.g., A375P melanoma cells) are engineered to stably express the tandem fluorescent mCherry-eGFP-LC3B reporter protein.

-

In this system, GFP fluorescence is quenched in the acidic environment of the lysosome, while mCherry fluorescence is more stable.

-

Cells are treated with this compound, HCQ, or Lys05 over a range of concentrations (e.g., 0–100 μmol/L) for a short duration (e.g., 1 hour).

-

The cells are then analyzed by microscopy. An accumulation of yellow puncta (merged mCherry and GFP signals) indicates the accumulation of autophagosomes that have not fused with lysosomes, while an increase in red-only puncta signifies the delivery of autophagosomes to the lysosome (autolysosomes). A potent inhibitor of autophagic flux like this compound will lead to a significant accumulation of yellow puncta.[2]

-

-

Method using Western Blot for LC3B:

-

Cells are treated with the compounds of interest.

-

Cell lysates are prepared and subjected to SDS-PAGE and Western blotting.

-

The blot is probed with an antibody against LC3B. The conversion of the cytosolic form LC3B-I to the lipidated, autophagosome-associated form LC3B-II is a hallmark of autophagy. An accumulation of LC3B-II in the presence of a lysosomal inhibitor indicates a block in autophagic degradation.[2]

-

In Situ Photoaffinity Pulldown for Target Identification

-

Principle: To identify the direct binding partners of this compound within the cellular environment.

-

Method:

-

A photo-reactive and clickable analog of this compound is synthesized.

-

Live cells are incubated with this probe.

-

The cells are exposed to UV light to covalently crosslink the probe to its interacting proteins.

-

The cells are lysed, and the probe-protein complexes are "clicked" to a capture tag (e.g., biotin) via click chemistry.

-

The biotinylated complexes are then pulled down using streptavidin beads.

-

The captured proteins are identified by mass spectrometry. This technique led to the identification of PPT1 as the molecular target of chloroquine derivatives.[2]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and experimental logic described in this guide.

Caption: Mechanism of action of this compound leading to cell death.

Caption: mCherry-eGFP-LC3B reporter assay for autophagic flux.

Conclusion

This compound represents a significant advancement in the development of lysosome-targeting anticancer agents. Its potent and specific inhibition of PPT1 in the acidic lysosomal environment triggers a cascade of events, including profound lysosomal deacidification, inhibition of autophagy, and induction of immunogenic cell death. The detailed mechanisms and experimental frameworks presented in this guide provide a solid foundation for further research and development of this compound and similar compounds as novel cancer therapeutics. Future investigations should continue to explore the intricate downstream signaling pathways and the potential for synergistic combinations with other anticancer agents to maximize therapeutic efficacy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound - Applications - CAT N°: 34899 [bertin-bioreagent.com]

- 4. | BioWorld [bioworld.com]

- 5. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysosomal lipid peroxidation regulates tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Dimeric Quinacrine DC661: A Potent Lysosomal Inhibitor Targeting PPT1 for Cancer Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

DC661 is a novel dimeric quinacrine compound that has emerged as a potent inhibitor of lysosomal function with significant anti-cancer properties. Its discovery was the result of systematic modifications of dimeric chloroquine structures, such as Lys05, aimed at enhancing their antilysosomal and antiautophagy activities.[1] Structurally, this compound is a dimeric form of chloroquine featuring an elongated triamine linker with six carbon atoms between each nitrogen and a methylated central nitrogen, a feature critical for its lysosomal localization.[1] This design has rendered this compound approximately 100-fold more potent than the well-known autophagy inhibitor hydroxychloroquine (HCQ) in preclinical studies.[1] This technical guide provides a comprehensive overview of the discovery, synthesis rationale, mechanism of action, and biological activity of this compound, presenting key data and experimental frameworks for researchers in the field of cancer drug development.

Discovery and Synthesis Rationale

The development of this compound was predicated on the hypothesis that increasing the length of the linker between the two quinacrine rings of existing dimeric compounds would enhance their therapeutic efficacy. This was based on prior work with a series of dimeric quinacrines where modifications to the linker length and central nitrogen substitution were systematically evaluated. The predecessor, DQ661, with a similar linker structure connecting two acridine heterocycles, was identified as a highly potent antilysosomal agent.[1] This led to the synthesis of this compound, a dimeric chloroquine, with the expectation of achieving superior lysosomal inhibition and anti-cancer effects compared to monomeric chloroquine derivatives like HCQ and earlier dimeric versions like Lys05.[1]

While a detailed step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the logical synthetic approach would involve the coupling of two quinacrine moieties via a specifically designed triamine linker.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of the lysosomal enzyme palmitoyl-protein thioesterase 1 (PPT1).[1] PPT1 is a crucial enzyme responsible for the depalmitoylation of various proteins, a post-translational modification that affects their localization and function. The inhibition of PPT1 by this compound leads to a cascade of downstream effects within the cancer cell:

-

Lysosomal Deacidification: this compound treatment results in a significant increase in the pH of lysosomes, thereby impairing their normal function.[1]

-

Inhibition of Autophagic Flux: By disrupting lysosomal function, this compound potently inhibits autophagy, the cellular process of degrading and recycling damaged organelles and proteins. This is evidenced by the accumulation of the autophagic vesicle marker LC3B-II in treated cells.[1]

-

Induction of Apoptosis: The disruption of lysosomal homeostasis and inhibition of autophagy ultimately triggers programmed cell death, or apoptosis, in cancer cells.

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

Quantitative Data

The enhanced potency of this compound compared to other chloroquine derivatives has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

| Compound | Cell Line | Assay | IC50 | Reference |

| This compound | Hep 3B | CCK-8 | 0.6 µM | [2] |

| This compound | Hep 1-6 | CCK-8 | 0.5 µM | [2] |

| This compound | Multiple Cancer Cell Lines | MTT | ~100-fold lower than HCQ | [1] |

Table 1: In Vitro Cytotoxicity of this compound

| Parameter | Value | Animal Model | Tumor Type | Reference |

| Dosage | 3 mg/kg | Nude mice | HT29 colorectal xenograft | [1] |

| Administration | Intraperitoneal (i.p.) | Nude mice | HT29 colorectal xenograft | [1] |

| Effect | Significant reduction in tumor volume | Nude mice | HT29 colorectal xenograft | [1] |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

While detailed, step-by-step protocols for the specific experiments conducted with this compound are not fully available in the public domain, this section provides an overview of the general methodologies employed in its preclinical evaluation.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Assessment of Autophagy (Immunoblotting for LC3B)

Immunoblotting is used to detect the conversion of the soluble form of LC3B (LC3-I) to the lipidated, autophagosome-associated form (LC3-II), which is a hallmark of autophagy induction or blockade of autophagic flux.

Protocol Outline:

-

Cell Lysis: Cancer cells are treated with this compound for a specified time, followed by lysis to extract total proteins.

-

Protein Quantification: The concentration of protein in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for LC3B, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate, and the bands corresponding to LC3-I and LC3-II are visualized. An increase in the LC3-II band in this compound-treated cells indicates an inhibition of autophagic flux.

PPT1 Enzyme Activity Assay

To confirm the direct inhibition of PPT1 by this compound, an in vitro enzyme activity assay is performed.

Protocol Outline:

-

Recombinant Enzyme: Purified, recombinant PPT1 enzyme is used.

-

Substrate: A specific substrate for PPT1 that releases a detectable signal (e.g., fluorescent or colorimetric) upon cleavage is used.

-

Inhibition Assay: The enzyme, substrate, and varying concentrations of this compound are incubated together.

-

Signal Detection: The amount of product generated is measured over time using a plate reader.

-

Data Analysis: The rate of the enzymatic reaction is calculated, and the inhibitory effect of this compound is determined, allowing for the calculation of an IC50 value for enzyme inhibition.

Conclusion

This compound represents a significant advancement in the development of lysosomotropic agents for cancer therapy. Its rational design has led to a compound with markedly superior potency compared to its predecessors. The identification of PPT1 as its direct molecular target provides a clear mechanism of action and a strong rationale for its further development. The preclinical data strongly support the potential of this compound as a novel anti-cancer agent. Further investigation, including detailed pharmacokinetic and toxicological studies, is warranted to translate these promising findings into clinical applications.

References

The Role of DC661 in Triggering Cancer Cell Apoptosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC661, a potent dimeric chloroquine derivative, has emerged as a significant agent in cancer research, primarily through its function as a lysosomal inhibitor targeting palmitoyl-protein thioesterase 1 (PPT1).[1][2] This technical guide synthesizes the current understanding of this compound's mechanism of action, with a specific focus on its ability to induce apoptosis in cancer cells. Through the detailed examination of its effects on cellular pathways and presentation of quantitative data from key experimental findings, this document aims to provide a comprehensive resource for researchers in oncology and drug development.

Introduction

The lysosome, traditionally viewed as a cellular recycling center, is increasingly recognized for its role in cancer cell survival and resistance to therapy. Lysosomotropic agents, which accumulate in lysosomes and disrupt their function, represent a promising class of anti-cancer compounds. This compound is a novel lysosomal inhibitor that has demonstrated significantly greater potency in deacidifying lysosomes and inhibiting autophagy compared to hydroxychloroquine (HCQ).[1][3] Its primary molecular target has been identified as palmitoyl-protein thioesterase 1 (PPT1), an enzyme overexpressed in various cancers and associated with poor patient outcomes.[1][2] By inhibiting PPT1, this compound initiates a cascade of events culminating in programmed cell death, or apoptosis, a critical process for eliminating malignant cells.

Mechanism of Action: Induction of Apoptosis

This compound triggers cancer cell apoptosis primarily through the mitochondria-mediated intrinsic pathway, which is initiated by lysosomal membrane permeabilization (LMP).[4] This process can be delineated into a series of sequential molecular events.

Key Steps in this compound-Induced Apoptosis:

-

PPT1 Inhibition and Lysosomal Deacidification: this compound selectively inhibits PPT1, leading to lysosomal dysfunction. A key consequence of this is the deacidification of the lysosomal lumen.[1][4]

-

Lysosomal Membrane Permeabilization (LMP): The inhibition of PPT1 and subsequent lysosomal deacidification lead to the permeabilization of the lysosomal membrane.[4][5]

-

Cathepsin Leakage: LMP results in the release of lysosomal proteases, such as cathepsins, from the lysosome into the cytoplasm.[4]

-

Activation of Pro-Apoptotic Proteins: Cytosolic cathepsins activate pro-apoptotic proteins of the Bcl-2 family, specifically Bax.[4]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax translocates to the mitochondria, leading to the permeabilization of the outer mitochondrial membrane.[4] This results in the depolarization of the mitochondrial membrane potential.[4]

-

Cytochrome c Release: MOMP facilitates the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[4]

-

Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates the executioner caspase, caspase-3.[4]

-

Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Quantitative Data on this compound's Efficacy

The anti-cancer and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize key findings from published studies.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 Value | Time Point | Reference |

| Hep 3B | Hepatocellular Carcinoma | CCK-8 | 0.6 µM | Not Specified | [4] |

| Hep 1-6 | Hepatocellular Carcinoma | CCK-8 | 0.5 µM | Not Specified | [4] |

| Multiple | Colon, Pancreas, Melanoma | MTT | ~100-fold lower than HCQ | 72 hours | [1][3][6] |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Cancer Type | Treatment | Apoptosis Induction | Assay | Reference |

| Hep 3B & Hep 1-6 | Hepatocellular Carcinoma | This compound (1 µM, 24h) | Synergistic increase with sorafenib | Annexin-V | [4] |

| BRAF-mutant Melanoma | Melanoma | This compound | Significantly more than Lys05, HCQ, or BRAF/MEK inhibitors | Not Specified | [1][3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on cancer cells.

Cell Viability Assay (CCK-8/MTT)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound (and/or other compounds like sorafenib) for a specified duration (e.g., 72 hours).

-

Reagent Addition: After the incubation period, CCK-8 or MTT reagent is added to each well.

-

Incubation: The plates are incubated for a period that allows for the conversion of the reagent into a colored formazan product by viable cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC50 values are determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin-V/Propidium Iodide Staining)

-

Cell Treatment: Cells are treated with this compound at a specified concentration and for a defined time period (e.g., 1 µM for 24 hours).[4]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in Annexin-V binding buffer and stained with fluorescently labeled Annexin-V and propidium iodide (PI) according to the manufacturer's protocol. Annexin-V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.[7]

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) is quantified.

Western Blotting

-

Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for target proteins (e.g., LC3, mTOR, Caspase-3).[4] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.

Visualizing the Molecular Pathways and Workflows

The following diagrams illustrate the signaling cascade of this compound-induced apoptosis and a typical experimental workflow for its investigation.

Caption: Signaling pathway of this compound-induced apoptosis.

Caption: Workflow for investigating this compound's effects.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that effectively induces apoptosis in cancer cells through a lysosome-centric mechanism. Its ability to target PPT1 and trigger the mitochondrial apoptosis pathway underscores the potential of lysosomal inhibition as a strategy in oncology. Further research should focus on elucidating the full spectrum of its molecular targets, its efficacy in a broader range of cancer types, and its potential for combination therapies to overcome drug resistance. The synergistic effect observed with sorafenib in hepatocellular carcinoma suggests that this compound could be a valuable component of multi-drug regimens.[4] In vivo studies and eventual clinical trials will be crucial in determining the therapeutic window and clinical utility of this compound in the treatment of cancer.

References

- 1. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. | BioWorld [bioworld.com]

- 7. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Dimeric Chloroquine Analogue DC661

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC661 is a novel dimeric chloroquine analogue that has demonstrated significant potential as a potent anti-cancer agent. Its unique structure, featuring two chloroquine moieties linked by a specific polyamine chain, underpins its enhanced lysosomotropic properties and its ability to overcome resistance mechanisms that limit the efficacy of monomeric chloroquine. This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and key experimental data related to this compound. Detailed protocols for its synthesis and for critical biological assays are provided to facilitate further research and development.

Core Structure and Chemical Properties

This compound is a synthetic bis-aminoquinoline compound. The systematic name for this compound is N6-(7-chloro-4-quinolinyl)-N1-[6-[(7-chloro-4-quinolinyl)amino]hexyl]-N1-methyl-1,6-hexanediamine .[1] Its structure consists of two 7-chloro-4-aminoquinoline cores connected by a methylated triamine linker.

The nomenclature of dimeric chloroquines like this compound is often described using a three-digit identifier (m, n, R), where 'm' and 'n' represent the number of carbon atoms on either side of the central nitrogen in the linker, and 'R' indicates the methylation status of this central nitrogen (1 for methylated, 0 for unmethylated).[1] Thus, this compound signifies a structure with six carbons on each side of a methylated central nitrogen.

| Property | Value | Reference |

| CAS Number | 1872387-43-3 | [1] |

| Molecular Formula | C31H39Cl2N5 | [1] |

| Formula Weight | 552.6 g/mol | [1] |

| Formal Name | N6-(7-chloro-4-quinolinyl)-N1-[6-[(7-chloro-4-quinolinyl)amino]hexyl]-N1-methyl-1,6-hexanediamine | [1] |

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a probable synthetic route can be inferred from standard organic chemistry principles and methods for synthesizing similar bis-alkyldiamine compounds. The synthesis would likely involve a convergent approach, starting with the preparation of the linker and its subsequent reaction with the chloroquine core.

Proposed Synthetic Pathway:

A plausible synthetic strategy involves the N-alkylation of a protected or partially alkylated diamine with 4,7-dichloroquinoline.

-

Step 1: Synthesis of the Linker. The synthesis would likely begin with a commercially available precursor such as 1,6-hexanediamine. This would undergo a series of reactions to introduce the central methyl group and prepare it for linkage to the two chloroquine molecules.

-

Step 2: Coupling Reaction. The synthesized linker would then be reacted with two equivalents of 4,7-dichloroquinoline in the presence of a suitable base and solvent to facilitate the nucleophilic aromatic substitution reaction at the 4-position of the quinoline ring.

-

Step 3: Purification. The final product, this compound, would be purified using standard techniques such as column chromatography and recrystallization to yield the desired compound with high purity.

Mechanism of Action

This compound exerts its potent anti-cancer effects through a multi-faceted mechanism of action centered on the disruption of lysosomal function.

3.1. Inhibition of Palmitoyl-Protein Thioesterase 1 (PPT1)

The primary molecular target of this compound has been identified as Palmitoyl-Protein Thioesterase 1 (PPT1).[2] PPT1 is a lysosomal enzyme responsible for the depalmitoylation of proteins, a crucial step in their degradation. By inhibiting PPT1, this compound disrupts normal lysosomal function.

dot

References

Preliminary Studies on the Cytotoxicity of DC661: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxic studies of DC661, a potent anti-cancer agent. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and oncology research. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action through signaling pathway diagrams.

Introduction to this compound

This compound is a novel dimeric chloroquine derivative that has demonstrated significant cytotoxic effects across a range of cancer cell lines. It functions as a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1), a lysosomal enzyme.[1][2] This inhibition leads to lysosomal dysfunction, blockade of autophagy, and subsequent induction of cancer cell death.[1][3] Compared to its monomeric counterpart, hydroxychloroquine (HCQ), this compound exhibits substantially greater potency in deacidifying lysosomes and inhibiting autophagic flux.[1][3]

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated in various cancer cell lines. The following tables summarize the key quantitative findings from these preliminary studies.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Key Findings | Reference |

| A375P | Melanoma | MTT Assay | All cells die at concentrations above 10 µmol/L.[3] | [3] |

| Multiple | Colon, Pancreas | MTT Assay | IC50 is 100-fold lower than that of Hydroxychloroquine (HCQ).[1][3] | [1][3] |

| Hep 3B | Hepatocellular Carcinoma | CCK-8 Assay | IC50 of 0.6 µM. | [4] |

| Hep 1-6 | Hepatocellular Carcinoma | CCK-8 Assay | IC50 of 0.5 µM. | [4] |

Table 2: Effects of this compound on Autophagy and Apoptosis Markers

| Cell Line | Concentration(s) | Duration | Effect | Reference |

| Melanoma Cells | 0.1 - 10 µmol/L | Not Specified | Pronounced accumulation of autophagic vesicle marker LC3B-II.[3] | [3] |

| A375P | 0.1, 0.3, 1, 3, 10 µM | 6 hours | Dose-dependent accumulation of LC3B-II.[3] | [3] |

| Hep 3B, Hep 1-6 | 3 µM | 6 hours | Increased Bax/Bcl-2 ratio, indicating promotion of apoptosis.[4] | [4] |

Mechanism of Action: Signaling Pathways

This compound exerts its cytotoxic effects primarily through the inhibition of PPT1, leading to a cascade of events culminating in apoptotic cell death. The key signaling pathways are detailed below.

Inhibition of PPT1 and Lysosomal Dysfunction

This compound directly targets and inhibits the lysosomal enzyme PPT1.[1] This inhibition disrupts lysosomal homeostasis, leading to lysosomal deacidification and lysosomal membrane permeabilization (LMP).[3][4]

References

The Novelty of DC661 in Lysosomal Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC661, a novel dimeric chloroquine derivative, has emerged as a potent anti-cancer agent due to its profound effects on lysosomal function.[1] Unlike its monomeric predecessors such as hydroxychloroquine (HCQ), this compound exhibits significantly enhanced capabilities in deacidifying lysosomes and inhibiting autophagy, a critical cellular recycling process that cancer cells often exploit for survival.[1] This guide delves into the core mechanisms of this compound, presenting its novelty in the context of lysosomal inhibition, supported by quantitative data, detailed experimental protocols, and visual workflows. The primary molecular target of this compound and other chloroquine derivatives has been identified as palmitoyl-protein thioesterase 1 (PPT1), a lysosomal enzyme whose elevated expression in tumors correlates with poor patient survival.[1]

Core Mechanism of Action

The novelty of this compound lies in its multi-faceted approach to disrupting lysosomal homeostasis, leading to cancer cell death. Its mechanism can be summarized in the following key points:

-

Potent PPT1 Inhibition: this compound is a potent inhibitor of PPT1.[2] Unlike other inhibitors, it maintains its activity in the acidic environment of the lysosome.[1]

-

Lysosomal Deacidification: By inhibiting PPT1, this compound leads to a significant increase in lysosomal pH (deacidification). This impairs the function of acid-dependent hydrolytic enzymes within the lysosome.[1][3]

-

Inhibition of Autophagy: DC6_61 effectively blocks the autophagic flux at a late stage.[3] While it promotes the initial formation of autophagosomes by inhibiting mTOR, it prevents their degradation by lysosomes, leading to an accumulation of autophagic vesicles and cellular stress.[1][3]

-

Lysosomal Membrane Permeabilization (LMP): A key feature of this compound's action is its ability to induce LMP.[1][3] This leads to the leakage of lysosomal contents, including cathepsins, into the cytoplasm.[3]

-

Induction of Cell Death Pathways: The cascade of events initiated by this compound culminates in the activation of multiple cell death pathways, including apoptosis, necroptosis, ferroptosis, and pyroptosis.[4][5] A significant pathway is the mitochondria-mediated apoptosis, triggered by the release of cathepsins.[3]

-

Lysosomal Lipid Peroxidation: Recent studies have revealed that this compound promotes lysosomal lipid peroxidation, a process that contributes to LMP and induces a form of immunogenic cell death, making cancer cells more susceptible to T-cell mediated clearance.[4][5][6]

Quantitative Data

The superior potency of this compound compared to other lysosomal inhibitors is evident in its quantitative measures of activity.

| Compound | IC50 (72-hour MTT assay) | Effect on Autophagic Flux | Lysosomal Deacidification | Lysosomal Membrane Permeabilization |

| This compound | ~100-fold lower than HCQ | More potent inhibition than HCQ and Lys05 | Significantly greater than HCQ and Lys05 | Significantly higher percentage of cells affected than HCQ and Lys05 |

| Hydroxychloroquine (HCQ) | Baseline | Modest inhibition | Modest | Lower |

| Lys05 | Intermediate | Intermediate | Intermediate | Intermediate |

Table 1: Comparative efficacy of this compound. Data compiled from multiple cancer cell lines.[1][7]

Experimental Protocols

This section provides a general methodology for key experiments used to characterize the effects of this compound.

Autophagic Flux Analysis using mCherry-eGFP-LC3B Reporter

-

Objective: To visualize and quantify the effect of this compound on autophagic flux.

-

Methodology:

-

Transfect cancer cells with a plasmid encoding the mCherry-eGFP-LC3B reporter protein.

-

Treat the transfected cells with varying concentrations of this compound, HCQ, or Lys05 for a specified duration (e.g., 24 hours).

-

Visualize the cells using fluorescence microscopy.

-

Autophagosomes: Appear as yellow puncta (co-localization of mCherry and eGFP).

-

Autolysosomes: Appear as red puncta (eGFP fluorescence is quenched in the acidic lysosomal environment).

-

-

Quantify the number of yellow and red puncta per cell to determine the extent of autophagic flux inhibition. An accumulation of yellow puncta indicates a blockage in the fusion of autophagosomes with lysosomes or a failure of lysosomal degradation.

-

Lysosomal Deacidification Assay using Acridine Orange (AO)

-

Objective: To measure changes in lysosomal pH upon treatment with this compound.

-

Methodology:

-

Culture cancer cells in appropriate media.

-

Treat cells with this compound or control compounds for the desired time.

-

Incubate the cells with Acridine Orange (AO), a fluorescent dye that accumulates in acidic compartments and emits red fluorescence. In the cytoplasm and nucleus, it emits green fluorescence.

-

Observe the cells under a fluorescence microscope.

-

A reduction in red fluorescence intensity in treated cells compared to control cells indicates lysosomal deacidification.[3]

-

Lysosomal Membrane Permeabilization (LMP) Assay

-

Objective: To assess the integrity of the lysosomal membrane after this compound treatment.

-

Methodology:

-

Treat cancer cells with this compound.

-

Load the cells with a fluorescent dye that is normally sequestered within the lysosome (e.g., Acridine Orange or LysoTracker).

-

Monitor the cells for a change in the fluorescence pattern from punctate (intact lysosomes) to diffuse cytoplasmic fluorescence, which indicates leakage of the dye from the lysosomes into the cytoplasm.

-

Alternatively, monitor for the release of lysosomal enzymes like cathepsins into the cytoplasm via immunofluorescence or western blotting of cytoplasmic fractions.[3]

-

Visualizing the Mechanisms of this compound

The following diagrams illustrate the key pathways and experimental workflows discussed.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. JCI - Lysosomal lipid peroxidation mediates immunogenic cell death [jci.org]

- 6. Lysosomal lipid peroxidation regulates tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

Methodological & Application

Application Notes and Protocols for DC661 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

DC661 is a potent dimeric chloroquine derivative that functions as a lysosomal inhibitor, demonstrating significantly greater efficacy in inhibiting autophagy and inducing cell death in cancer cells compared to earlier compounds like hydroxychloroquine (HCQ).[1][2] These application notes provide detailed protocols for the use of this compound in cell culture, enabling researchers to investigate its mechanism of action and therapeutic potential.

Mechanism of Action: this compound exerts its cytotoxic effects through a multi-faceted mechanism centered on the lysosome. It deacidifies the lysosomal lumen and directly targets and inhibits the enzyme palmitoyl-protein thioesterase 1 (PPT1).[2][3][4] This inhibition leads to a cascade of events including:

-

Inhibition of Autophagy: this compound potently blocks the autophagic flux, leading to the accumulation of autophagic vesicles, as evidenced by increased levels of the marker LC3B-II.[1][2]

-

Lysosomal Membrane Permeabilization (LMP): The disruption of lysosomal function results in the permeabilization of the lysosomal membrane.[2][5][6]

-

Lysosomal Lipid Peroxidation: this compound induces the accumulation of reactive oxygen species within the lysosome, leading to lipid peroxidation and further membrane damage.[5][6]

-

Induction of Programmed Cell Death: The compromised lysosomal integrity triggers multiple programmed cell death pathways, including apoptosis (mediated by caspases-3, -7, and -9), necroptosis, ferroptosis, and pyroptosis.[5][6][7]

-

Immunogenic Cell Death (ICD): Treatment with this compound can lead to the surface exposure of calreticulin (CALR), a marker of ICD, which can enhance T cell-mediated cytotoxicity.[6]

-

Modulation of mTORC1 Signaling: this compound has been shown to affect components of the mTORC1 pathway, a key regulator of cell growth and metabolism.[2]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the in vitro activity of this compound across various cancer cell lines.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Lines | Value | Reference |

| IC50 (72-hour MTT assay) | Multiple cancer cell lines (including colon and pancreas) | ~100-fold lower than Hydroxychloroquine (HCQ) | [1][2] |

| Effective Concentration for Autophagy Inhibition | Melanoma cells | 0.1 - 10 µM | [1][2] |

| Concentration for Complete Cell Death | Various cancer cell lines | > 10 µM | [1][2][8] |

| IC50 (CCK-8 assay) | Hep 3B and Hep 1-6 (Hepatocellular Carcinoma) | 0.6 µM and 0.5 µM, respectively | [9] |

Table 2: Experimental Conditions for this compound Treatment

| Cell Line | Treatment Concentration(s) | Incubation Time | Assay | Reference |

| A375P (Melanoma) | 0.1, 0.3, 1, 3, 10 µM | 6 hours | Immunoblotting (LC3B-II) | [1] |

| A375P (Melanoma) | 3 µM | 24 hours | Proteomics, Immunoblotting (Caspases) | [7] |

| Hep 3B, Hep 1-6 (Hepatocellular Carcinoma) | Dose-dependent | 48 hours | CCK-8 Assay (for IC50) | [9] |

| Hep 3B, Hep 1-6 (Hepatocellular Carcinoma) | 10 µM (with Sorafenib) | 24 hours | Autophagy Flux Assay (mCherry-GFP-LC3) | [9] |

Signaling Pathways and Experimental Workflows

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Figure 2: General experimental workflow for studying the effects of this compound.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.

Materials:

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 20 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the IC50 value of this compound.

Protocol 2: Analysis of Autophagy by Western Blotting for LC3B

This protocol is to assess the effect of this compound on autophagy by detecting the conversion of LC3B-I to LC3B-II.

Materials:

-

This compound

-

Complete cell culture medium

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against LC3B

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

Western blotting imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a specified time (e.g., 6 or 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for LC3B-I and LC3B-II. An increase in the LC3B-II/LC3B-I ratio indicates an accumulation of autophagosomes and inhibition of autophagic flux.

Protocol 3: Assessment of Lysosomal Membrane Permeabilization (LMP) using Acridine Orange Staining

This protocol uses the lysosomotropic dye Acridine Orange (AO) to visualize lysosomal integrity. In healthy cells, AO accumulates in lysosomes and fluoresces red, while in the cytoplasm and nucleus, it fluoresces green. Upon LMP, the red fluorescence diminishes.

Materials:

-

This compound

-

Complete cell culture medium

-

Acridine Orange (AO) stock solution (1 mg/mL in water)

-

Fluorescence microscope

-

Glass-bottom dishes or chamber slides

Procedure:

-

Cell Seeding and Treatment: Seed cells on glass-bottom dishes or chamber slides and allow them to attach overnight. Treat the cells with this compound at the desired concentration and for the desired time.

-

Acridine Orange Staining:

-

Prepare a working solution of AO at 1-5 µg/mL in complete medium.

-

Remove the medium from the cells and wash once with PBS.

-

Add the AO working solution to the cells and incubate for 15-30 minutes at 37°C.

-

-

Imaging:

-

Wash the cells twice with PBS.

-

Add fresh complete medium or PBS for imaging.

-

Immediately visualize the cells using a fluorescence microscope with appropriate filters for green (excitation ~488 nm, emission ~520 nm) and red (excitation ~546 nm, emission ~650 nm) fluorescence.

-

-

Data Analysis: Observe the changes in red fluorescence in the lysosomes of treated cells compared to control cells. A decrease in red fluorescence and a potential increase in diffuse green fluorescence in the cytoplasm indicate LMP.

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A link between anti-malaria drugs and cancer treatments, explained | Penn Today [penntoday.upenn.edu]

- 4. Frontiers | The Exploitation of Liposomes in the Inhibition of Autophagy to Defeat Drug Resistance [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. JCI - Lysosomal lipid peroxidation mediates immunogenic cell death [jci.org]

- 7. Lysosomal lipid peroxidation regulates tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor this compound enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Measuring Autophagy Inhibition by DC661: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for measuring the inhibition of autophagy by DC661, a potent dimeric chloroquine derivative. This compound acts as a late-stage autophagy inhibitor by deacidifying lysosomes and inhibiting the lysosomal enzyme palmitoyl-protein thioesterase 1 (PPT1)[1][2][3]. This leads to a blockage of autophagic flux and the accumulation of autophagosomes. The following protocols outline key in vitro experiments to quantify the effects of this compound on autophagy in cancer cell lines.

Mechanism of Action of this compound

This compound is a lysosomotropic agent that accumulates in lysosomes, leading to their deacidification[1][4]. This increase in lysosomal pH inhibits the activity of acid-dependent lysosomal hydrolases, which are essential for the degradation of autophagic cargo. Additionally, this compound has been identified as a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1), a key lysosomal enzyme[2][3]. The inhibition of PPT1 and lysosomal deacidification collectively block the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents, resulting in the accumulation of autophagic vesicles[1][2].

Figure 1: Mechanism of this compound-mediated autophagy inhibition.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound on autophagy and cell viability.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Assay | Concentration Range | Key Findings | Reference |

| A375P Melanoma | Western Blot (LC3B-II) | 0.1 - 10 µM | Striking accumulation of LC3B-II at lower concentrations compared to HCQ or Lys05. | [2][4] |

| Melanoma Cells | mCherry-eGFP-LC3B Reporter Assay | Not specified | Significantly more potent inhibition of autophagic flux compared to HCQ or Lys05. | [2][4] |

| Multiple Cancer Cell Lines (Colon, Pancreas) | MTT Assay (72 hours) | Not specified | IC50 is 100-fold lower than that of HCQ. | [4] |

| HT29 Colorectal Xenograft (In Vivo) | Tumor Volume | 3 mg/kg, i.p. | Significant reduction in tumor volume and suppression of tumor growth rate. | [4] |

| Hep 3B and Hep 1-6 Hepatocellular Carcinoma | Western Blot (LC3-II, p62) | 3 µM | Increased levels of LC3-II and p62. | [5] |

Experimental Protocols

Western Blotting for Autophagy Markers (LC3B-II and p62)

This protocol is designed to detect the accumulation of the autophagosome-associated protein LC3B-II and the autophagy substrate p62 (SQSTM1) following this compound treatment.

Materials:

-

Cancer cell line of interest (e.g., A375P melanoma, Hep 3B)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Hydroxychloroquine (HCQ) or Chloroquine (CQ) as a positive control

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 4-20% gradient gels)

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62, Mouse anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.

-

Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for a specified time (e.g., 6 or 24 hours). Include vehicle control (DMSO) and a positive control (e.g., 50 µM CQ or HCQ).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and develop with ECL substrate.

-

-

Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities for LC3B-II, p62, and the loading control using image analysis software (e.g., ImageJ). Normalize the levels of LC3B-II and p62 to the loading control. An increase in the LC3-II/LC3-I ratio and p62 levels indicates autophagy inhibition.

Figure 2: Western blotting workflow for autophagy markers.